1,3-Divinyltetramethyldisiloxane

Description

The exact mass of the compound 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is 186.08961826 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Divinyltetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Divinyltetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

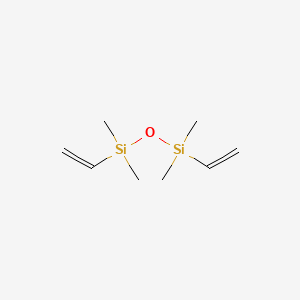

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data Analysis of 1,3-Divinyltetramethyldisiloxane: An In-Depth Technical Guide

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Foreword: The Pivotal Role of Spectroscopic Analysis

1,3-Divinyltetramethyldisiloxane (DVTMDSO) is a cornerstone of the organosilicon industry. Its bifunctional nature, featuring two vinyl groups, makes it an essential crosslinking agent and monomer in the synthesis of a vast array of silicone polymers, resins, and elastomers.[1][2] These materials are indispensable in high-performance applications, from medical devices and electronics to automotive and construction industries.[1][2] The precise molecular structure and purity of DVTMDSO are critical determinants of the final polymer's properties, such as durability, flexibility, and thermal stability.[1] Consequently, a robust and comprehensive analytical methodology for its characterization is not merely an academic exercise but a fundamental requirement for industrial quality control and innovative research.

This guide provides a detailed exploration of the spectroscopic techniques used to elucidate the structure and confirm the identity of DVTMDSO. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in the material's quality.

Molecular Blueprint: Structure and Isomerism

Before delving into the spectroscopic data, a clear understanding of the DVTMDSO molecule is essential. Its structure consists of a central disiloxane (Si-O-Si) bond, with each silicon atom bonded to two methyl groups and one vinyl group.

Caption: Chemical structure of 1,3-Divinyltetramethyldisiloxane.

This seemingly simple molecule presents a foundational analytical challenge: ensuring the correct connectivity and the absence of isomeric impurities or byproducts from its synthesis, such as compounds with ethyl groups.[3] Spectroscopic analysis provides the necessary tools to address this challenge comprehensively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For DVTMDSO, a combination of ¹H, ¹³C, and ²⁹Si NMR creates a complete structural fingerprint.

¹H NMR: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of DVTMDSO in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the vinyl proton signals.

-

Data Acquisition:

-

Pulse Sequence: Standard single-pulse ('zg') sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

-

Data Interpretation: The ¹H NMR spectrum of DVTMDSO is characterized by two distinct regions:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | J-Coupling Constants (Hz) |

| Si-CH ₃ | ~0.14 | Singlet | 12H | N/A |

| Si-CH =CH ₂ | 5.7 - 6.2 | Complex Multiplet | 6H | J(trans) ≈ 20.3, J(cis) ≈ 14.9, J(gem) ≈ 4.0 |

Source: ChemicalBook[4]

The sharp singlet for the twelve methyl protons confirms their chemical equivalence. The vinyl protons appear as a complex multiplet due to the geminal, cis, and trans coupling between them. High-field NMR can resolve this multiplet into three distinct signals, providing unambiguous confirmation of the vinyl group's presence and integrity.

¹³C NMR: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct map of the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Instrumentation: A broadband probe on a 400 MHz or higher spectrometer.

-

Data Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: 128 to 1024 scans are typically required for a good signal-to-noise ratio.

-

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show three distinct peaks:

| Signal Assignment | Chemical Shift (δ) ppm |

| Si-C H₃ | ~1.0 |

| Si-C H=CH₂ | ~132.0 |

| Si-CH=C H₂ | ~139.5 |

Source: Adapted from typical organosilicon chemical shifts.[5]

These three signals are in perfect agreement with the molecular structure of DVTMDSO, confirming the presence of one type of methyl carbon and two distinct vinyl carbons.

²⁹Si NMR: Direct Observation of the Siloxane Core

Principle: ²⁹Si NMR directly probes the silicon nuclei, providing invaluable information about the siloxane backbone. The chemical shift of ²⁹Si is highly sensitive to the substituents on the silicon atom.[6]

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6 mL CDCl₃) is often necessary due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

-

Instrumentation: A broadband or silicon-specific probe is required.

-

Data Acquisition:

-

Pulse Sequence: Inverse-gated decoupling is often employed to mitigate the negative Nuclear Overhauser Effect (NOE) and ensure accurate quantification.

-

Relaxation Delay: A longer relaxation delay (e.g., 10-20 seconds) is crucial for accurate signal integration.

-

Data Interpretation: Due to the symmetry of the molecule, the two silicon atoms in DVTMDSO are chemically equivalent and will produce a single peak in the ²⁹Si NMR spectrum. The expected chemical shift is in the range of -18 to -22 ppm. This single peak is a powerful confirmation of the symmetrical disiloxane structure.

Vibrational Spectroscopy: Identifying Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.

Caption: Complementary nature of IR and Raman spectroscopy.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of the molecule's bonds. It is particularly sensitive to polar bonds.

Experimental Protocol:

-

Sample Preparation: A thin film of neat DVTMDSO liquid is placed between two salt plates (e.g., KBr or NaCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.

Data Interpretation: Key IR absorption bands for DVTMDSO include:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3054 | C-H stretch | Vinyl (=C-H) |

| ~2962 | C-H stretch | Methyl (-CH₃) |

| ~1597 | C=C stretch | Vinyl (C=C) |

| ~1408 | C-H bend | Vinyl (=CH₂) |

| ~1258 | CH₃ symmetric bend | Si-CH₃ |

| ~1057 | Si-O-Si stretch | Asymmetric |

Source: Adapted from general siloxane spectral data.[7][8]

The very strong and broad absorption band around 1057 cm⁻¹ is the characteristic asymmetric stretch of the Si-O-Si bond and is a definitive marker for a siloxane.[8]

Raman Spectroscopy

Principle: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides information about vibrational modes and is particularly sensitive to non-polar, symmetric bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of liquid DVTMDSO is placed in a glass vial.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Data Acquisition: The laser power and acquisition time are optimized to obtain a good signal without causing sample fluorescence.

Data Interpretation: The Raman spectrum provides complementary information to the IR spectrum:

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |

| ~3054 | C-H stretch | Vinyl (=C-H) |

| ~2962 | C-H stretch | Methyl (-CH₃) |

| ~1597 | C=C stretch | Vinyl (C=C) |

| ~520 | Si-O-Si stretch | Symmetric |

The C=C stretch of the vinyl group is typically much stronger in the Raman spectrum than in the IR spectrum. Conversely, the asymmetric Si-O-Si stretch, which is very strong in the IR, is weak in the Raman spectrum. This complementarity is a powerful tool for confirming the presence of both the siloxane backbone and the vinyl functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can provide valuable structural information.[9][10]

Experimental Protocol:

-

Sample Introduction: Gas Chromatography (GC) is an ideal method for introducing a volatile sample like DVTMDSO into the mass spectrometer, as it also provides a purity profile.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular weight of DVTMDSO is 186.40 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 186.

-

Isotope Pattern: The presence of two silicon atoms will result in characteristic M+1 and M+2 peaks with predictable intensities, confirming the silicon content.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides a structural puzzle that can be pieced together. Key expected fragments include:

-

m/z = 171: Loss of a methyl group ([M-15]⁺). This is a very common fragmentation pathway for organosilicon compounds.

-

m/z = 159: Loss of a vinyl group ([M-27]⁺).

-

m/z = 73: The [(CH₃)₃Si]⁺ ion, a common rearrangement product in siloxane mass spectra.

-

The observation of the correct molecular ion and a fragmentation pattern consistent with the known structure provides the final piece of evidence for the unambiguous identification of DVTMDSO.[12]

Synergistic Data Integration: A Self-Validating Workflow

The true power of spectroscopic analysis lies not in any single technique but in the integration of data from multiple, orthogonal methods. This creates a self-validating system where each technique corroborates the findings of the others.

Caption: Integrated spectroscopic workflow for the analysis of DVTMDSO.

By following this integrated approach, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of 1,3-Divinyltetramethyldisiloxane, a critical precursor in a wide range of advanced materials.

References

-

ResearchGate. (n.d.). ¹H-NMR spectra of tetramethyldisiloxane (M1), divinyltetramethyldisiloxane (M2), vinyltetramethyldisiloxane (M3; VTMDS) and the equilibration reaction (EQ). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]

- Hard, A. P., Parker, S. F., & Jayasooriya, U. A. (2007). Vibrational spectroscopic analysis of chlorosilanes and siloxane oligomers: implications for the spectra of polydimethylsiloxanes. Applied Spectroscopy, 61(3), 314-320.

-

NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]

-

IEEE Transactions on Components, Packaging, and Manufacturing Technology-Part A. (1995). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Divinyltetramethyldisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane 25 g [thermofisher.com]

- 4. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopic analysis of chlorosilanes and siloxane oligomers: implications for the spectra of polydimethylsiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.gatech.edu [repository.gatech.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

- 12. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

Introduction: The Significance of a Versatile Siloxane Building Block

An In-depth Technical Guide: 1,3-Divinyltetramethyldisiloxane: Synthesis, Characterization, and Core Applications

1,3-Divinyltetramethyldisiloxane, with the chemical formula [CH₂=CHSi(CH₃)₂]₂O, is a fundamental organosilicon compound that serves as a cornerstone in modern polymer science. Its unique molecular architecture, featuring a flexible siloxane (Si-O-Si) backbone capped with reactive vinyl groups at both ends, makes it an indispensable intermediate and crosslinking agent.[1] This structure imparts a combination of thermal stability, flexibility, and controlled reactivity, which is leveraged in the synthesis of high-performance silicone polymers, particularly addition-cure silicone elastomers and resins.[1][2] Its ability to participate in hydrosilylation reactions allows for the precise construction of cross-linked networks, which are critical in advanced materials for the medical, electronics, automotive, and construction industries.[1][2] This guide provides a comprehensive overview of its synthesis, detailed characterization, and the scientific principles governing its application.

Synthesis Pathway: The Controlled Hydrolysis of Vinyldimethylchlorosilane

The most prevalent and industrially scalable method for synthesizing 1,3-divinyltetramethyldisiloxane is the controlled hydrolysis of vinyldimethylchlorosilane. This reaction is a classic example of forming a stable siloxane bond from a reactive chlorosilane precursor.

Core Principle: The fundamental chemistry involves the nucleophilic attack of water on the silicon atom of two vinyldimethylchlorosilane molecules. This process leads to the formation of a silanol intermediate (vinyldimethylsilanol), which rapidly condenses with another molecule of vinyldimethylchlorosilane or another silanol molecule to form the disiloxane bridge and liberate hydrogen chloride (HCl) as a byproduct.

Reaction Scheme: 2 (CH₂=CH)(CH₃)₂SiCl + H₂O → [(CH₂=CH)(CH₃)₂Si]₂O + 2 HCl

Causality Behind Experimental Choices:

-

Stoichiometric Control: The ratio of water to chlorosilane is the most critical parameter. A precise 2:1 molar ratio of vinyldimethylchlorosilane to water is theoretically required. Using an excess of water can lead to the formation of longer-chain polysiloxanes, reducing the yield of the desired disiloxane. Conversely, insufficient water results in incomplete conversion of the starting material.

-

Reaction Medium: The reaction is typically performed in a non-polar aprotic solvent, such as toluene or diethyl ether. The solvent serves to dissolve the non-polar chlorosilane, help manage the reaction temperature by dissipating heat, and facilitate the subsequent separation of the organic product from the aqueous HCl byproduct.

-

Controlled Addition and Temperature: Vinyldimethylchlorosilane's reaction with water is highly exothermic and vigorously produces corrosive HCl gas.[3][4] Therefore, the water is added dropwise to the silane solution at a controlled temperature (typically 0-10 °C) to manage the reaction rate, prevent a dangerous thermal runaway, and minimize side reactions.

-

Work-up and Neutralization: After the reaction is complete, the acidic mixture is carefully neutralized. This is commonly achieved by washing with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases. This step is crucial to remove the HCl, which could otherwise catalyze unwanted rearrangement or polymerization reactions during purification.

Purification: The final step is the purification of the crude product. Following the separation of the organic layer and drying with an anhydrous salt like magnesium sulfate, the 1,3-divinyltetramethyldisiloxane is isolated by fractional vacuum distillation. Distillation under reduced pressure is essential to lower the boiling point, preventing thermally induced polymerization of the vinyl groups.

Visual Workflow: From Synthesis to Characterization

The overall process can be visualized as a logical sequence of chemical transformation followed by rigorous purification and analysis.

Caption: Experimental workflow for 1,3-divinyltetramethyldisiloxane.

Physicochemical and Spectroscopic Characterization

Confirming the identity, purity, and structure of the synthesized 1,3-divinyltetramethyldisiloxane requires a suite of analytical techniques.

Table 1: Key Properties and Spectroscopic Data Summary

| Property | Value |

| Molecular Formula | C₈H₁₈OSi₂ |

| Molecular Weight | 186.40 g/mol |

| Appearance | Colorless transparent liquid[5] |

| Boiling Point | 139-140 °C (at 760 mmHg) |

| Density | ~0.818 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.412[6] |

| ¹H NMR (CDCl₃) | ~6.12-5.73 ppm (m, 6H, vinyl), ~0.14 ppm (s, 12H, Si-CH₃)[7] |

| FT-IR (neat) | ~1597 cm⁻¹ (C=C), ~1058 cm⁻¹ (Si-O-Si), ~1260 cm⁻¹ (Si-CH₃) |

| GC-MS (m/z) | 186 (M⁺), 171 (M⁺-CH₃), 117, 59[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum is distinctly simple. It shows a complex multiplet pattern for the three chemically non-equivalent vinyl protons (H₂C=CH-) between 5.7 and 6.2 ppm. A sharp, high-intensity singlet appears upfield, typically around 0.14 ppm, corresponding to the twelve equivalent protons of the four silicon-bound methyl groups.[7][9] The integration ratio of the vinyl region to the methyl region should be 6:12 or 1:2.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation. It typically displays two signals in the vinyl region corresponding to the CH₂= and =CH- carbons, and a single sharp signal in the upfield region for the methyl carbons attached to the silicon atoms.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to verify the presence of key functional groups. The spectrum is characterized by several strong, indicative absorption bands:

-

Si-O-Si Stretch: A very strong and broad asymmetric stretching band around 1050-1070 cm⁻¹ is the hallmark of the siloxane linkage.[11]

-

Vinyl Group Vibrations: A sharp, medium-intensity peak appears around 1595-1600 cm⁻¹ due to the C=C stretching vibration. The =C-H stretching of the vinyl group is observed as a medium peak just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹).

-

Si-CH₃ Vibrations: A sharp, strong absorption at ~1260 cm⁻¹ corresponds to the symmetric deformation of the methyl groups attached to silicon. Rocking vibrations for the Si-(CH₃)₂ group are also visible in the 800-840 cm⁻¹ region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of the final product and confirming its molecular weight.

-

Purity Assessment: A gas chromatogram of a pure sample will show a single major peak. The purity can be quantified as the area percentage of this peak, with high-purity samples typically exceeding 98%.[12]

-

Mass Spectrum: The mass spectrum provides definitive evidence of the compound's identity. The molecular ion peak (M⁺) is observed at an m/z of 186. A prominent peak is consistently found at m/z 171, corresponding to the loss of a methyl radical ([M-15]⁺), which is a characteristic fragmentation pathway for methylsilanes.[8]

Detailed Experimental Protocols

Mandatory Safety Preamble: All operations involving vinyldimethylchlorosilane must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves, is required.[13] All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Equipment must be properly grounded to prevent static discharge.[4][14]

Protocol 1: Synthesis of 1,3-Divinyltetramethyldisiloxane

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet and an acid gas scrubber (e.g., containing sodium hydroxide solution).

-

Charging the Reactor: Charge the flask with vinyldimethylchlorosilane (2.0 mol) and anhydrous toluene (500 mL).

-

Initiating Reaction: Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Controlled Hydrolysis: Slowly add deionized water (1.0 mol) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions, venting frequently, until gas evolution ceases.

-

Isolation: Separate the upper organic layer. Wash it once with deionized water and once with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the bulk of the solvent using a rotary evaporator. Purify the remaining crude oil by fractional vacuum distillation to yield pure 1,3-divinyltetramethyldisiloxane.

Protocol 2: Characterization

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

FT-IR Sample Preparation: Apply a thin film of the neat liquid product between two salt plates (NaCl or KBr) for transmission analysis.

-

GC-MS Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like dichloromethane or hexane. Inject 1 µL into the GC-MS system.

Safety and Handling Considerations

The primary hazards in this synthesis are associated with the starting material, vinyldimethylchlorosilane.

-

Flammability: It is a highly flammable liquid with a low flash point.[4] Keep away from all ignition sources, and use non-sparking tools and explosion-proof equipment.[3][4]

-

Corrosivity and Reactivity: It reacts with moisture in the air and water to produce corrosive hydrogen chloride gas.[3] This can cause severe skin burns and respiratory tract irritation.[14] All transfers should be performed under an inert atmosphere.

-

Incompatible Materials: Avoid contact with water, alcohols, acids, bases, and oxidizing agents.[3]

-

First Aid: In case of skin contact, immediately wash with plenty of water.[14] For inhalation, move to fresh air. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[3]

Visualization: Synthesis Reaction

The core chemical transformation is the condensation of two chlorosilane molecules with one water molecule.

Caption: Reaction scheme for the synthesis of 1,3-divinyltetramethyldisiloxane.

References

-

Gelest Inc. (n.d.). VINYLDIMETHYLCHLOROSILANE Safety Data Sheet (SIV9070.0). Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Divinyltetramethyldisiloxane. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

-

XIAMEN KINGDM IMP & EXP CO.,LTD. (n.d.). Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane: A Versatile Homogeneous Catalyst. Retrieved from [Link]

-

University at Buffalo. (n.d.). 1,3-Divinyl-1,1,3,3-tetramethyldisilazane. Retrieved from [Link]

-

Xie, Z. (n.d.). 1,3-Divinyl-1,1,3,3-Tetramethyl Disilazane: An Overview of Its Properties and Applications. Retrieved from [Link]

-

SLS. (n.d.). Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, in xylene, Pt approx. 2%. Retrieved from [Link]

-

Gelest Inc. (n.d.). VINYLDIMETHYLCHLOROSILANE Safety Data Sheet (SIV9070.0). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Divinyltetramethyldisiloxane. Retrieved from [Link]

-

Gelest, Inc. (2014, November 26). DIMETHYLCHLOROSILANE, 98% Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of tetramethyldisiloxane (M1), divinyltetramethyldisiloxane (M2), vinyltetramethyldisiloxane (M3; VTMDS) and the equilibration reaction (EQ). Retrieved from [Link]

-

Elsevier. (n.d.). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Retrieved from [Link]

- Google Patents. (n.d.). US2716638A - Divinyltetramethyldisiloxane and polymers therefrom.

-

NIST. (n.d.). 1,3-Diphenyltetramethyldisiloxane. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Divinyltetramethyldisiloxane - Optional[13C NMR]. Retrieved from [Link]

-

Prospector. (2025, November 7). Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. Retrieved from [Link]

-

CPS. (n.d.). 1, 3-Divinyltetramethyldisiloxane, min 98% (GC), 100 ml. Retrieved from [Link]

-

Gelest, Inc. (2014, October 29). 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

-

LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Preparation of Vinyl and Allyl Chlorosilanes. Retrieved from [Link]

-

Gelest, Inc. (n.d.). VINYL-1,1,3,3-TETRAMETHYLDISILOXANE. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Vinylation of tetramethyl-1,3-bis(3′-hydroxypropyl)-disiloxane. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.fi [fishersci.fi]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

- 6. 1,3-Divinyltetramethyldisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane 25 g [thermofisher.com]

- 7. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 12. calpaclab.com [calpaclab.com]

- 13. gelest.com [gelest.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

An In-Depth Technical Guide to the Structure and Bonding of 1,3-Divinyltetramethyldisiloxane

Abstract: 1,3-Divinyltetramethyldisiloxane, a cornerstone of organosilicon chemistry, serves as a critical monomer and crosslinking agent in the synthesis of a vast array of silicone-based materials. Its unique combination of a flexible siloxane backbone and reactive vinyl functional groups imparts desirable properties such as thermal stability, durability, and tailored elasticity to polymers. This technical guide provides an in-depth analysis of the molecule's distinct chemical structure and the nuanced nature of its bonding. We will explore the wide Si-O-Si bond angle, the polarity of the silicon-oxygen bond, and the critical role of hyperconjugation. Furthermore, this document details its primary synthesis route, spectroscopic signature, and the mechanistic pathways of its most significant reaction: platinum-catalyzed hydrosilylation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize or seek to understand the fundamental principles governing the behavior of this versatile organosilicon compound.

Section 1: Introduction to 1,3-Divinyltetramethyldisiloxane

1,3-Divinyltetramethyldisiloxane, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is an organosilicon compound of significant industrial and academic importance.[1][2] It is a colorless liquid that functions as a fundamental building block for silicone polymers and elastomers.[1][3] Its bifunctional nature, featuring a robust and flexible disiloxane core flanked by two reactive vinyl groups, makes it an ideal crosslinking agent. This structure is pivotal for creating the three-dimensional networks that give silicone sealants, adhesives, and medical-grade elastomers their characteristic properties of durability, flexibility, and thermal stability.[3] The compound is also famously used as a ligand in the preparation of Karstedt's catalyst, a highly active catalyst for hydrosilylation reactions.[2][4]

| Chemical Identifier | Value |

| IUPAC Name | 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane[2][5] |

| Common Synonyms | 1,3-Divinyltetramethyldisiloxane, sym-Tetramethyldivinyldisiloxane[1][5] |

| CAS Number | 2627-95-4[2][6][7] |

| Molecular Formula | C₈H₁₈OSi₂[5][6] |

| Molecular Weight | 186.40 g/mol [5][7] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 139 °C[2][7] |

| Density | ~0.809 g/mL at 25 °C[7][8] |

Section 2: Molecular Architecture: A Structural Deep Dive

The properties of 1,3-divinyltetramethyldisiloxane are a direct consequence of its unique molecular geometry and the nature of its chemical bonds.

The Siloxane Backbone (Si-O-Si)

The central Si-O-Si linkage is the defining feature of the disiloxane family. Unlike the analogous C-O-C bond in ethers, which typically has a bond angle of around 111°, the Si-O-Si bond angle is remarkably wide, generally ranging from 130° to 180° in various siloxane compounds.[9][10] For the parent disiloxane (H₃Si-O-SiH₃), the angle is approximately 144°.[11][12] This unusually large angle minimizes steric hindrance and is a primary contributor to the high flexibility of the siloxane chain, a hallmark of silicone polymers.[13] The energy required to deform this angle is very low, allowing for easy rotation and conformational freedom.[14]

This wide angle is primarily attributed to electronic effects, including negative hyperconjugation, where the oxygen p-orbitals donate electron density into the silicon-carbon σ* antibonding orbitals.[9][10] Electrostatic repulsion between the two partially positive silicon atoms also contributes to widening the angle.[9] While older theories proposed the involvement of silicon's 3d orbitals in π-backbonding, modern computational studies suggest this contribution is minor.[10][15][16]

Caption: Structure of 1,3-Divinyltetramethyldisiloxane.

Comparative Bond Analysis

The unique properties of organosilicon compounds arise from the fundamental differences between silicon and carbon. The Si-O bond is significantly longer but also stronger and more polar than a C-O bond.

| Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) | Electronegativity Difference | Key Characteristic |

| Si-O | 1.60[9] | 452[9] | 1.54[9] | Strong, polar, flexible angle |

| C-O | 1.43[9] | 360[9] | 0.89[9] | Less polar, defined angle |

| Si-C | 1.87 | 301 | 0.65 | Longer, weaker than C-C |

| C-C | 1.54 | 346 | 0 | Non-polar |

Section 3: Synthesis and Spectroscopic Characterization

Industrial Synthesis Pathway

The most common industrial synthesis of 1,3-divinyltetramethyldisiloxane involves the co-hydrolysis of vinyldimethylchlorosilane (CH₂=CH)Si(CH₃)₂Cl and a controlled amount of trimethylchlorosilane or dichlorodimethylsilane, followed by careful fractional distillation to isolate the desired product.[1] This process allows for large-scale production with high purity.

Caption: Generalized workflow for the synthesis of 1,3-divinyltetramethyldisiloxane.

Spectroscopic Fingerprints

Characterization of 1,3-divinyltetramethyldisiloxane relies on standard spectroscopic techniques. These methods provide a self-validating system for confirming the structure and purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | Multiplet for vinyl protons (CH=CH₂) typically in the range of 5.7-6.2 ppm. Singlet for methyl protons (Si-CH₃) around 0.1-0.2 ppm. |

| ¹³C NMR | Resonances for vinyl carbons (CH₂= and =CH-) in the olefinic region (~130-140 ppm). Resonance for methyl carbons (Si-CH₃) at a high field (~0-2 ppm). |

| ²⁹Si NMR | A characteristic chemical shift for the Mⱽⁱ (vinyl-substituted M-group) silicon nucleus. |

| FTIR (cm⁻¹) | Strong Si-O-Si stretching band (~1050-1070 cm⁻¹). C=C stretching of the vinyl group (~1590-1600 cm⁻¹). Si-CH₃ deformation (~1260 cm⁻¹). C-H stretching of the vinyl group (~3050 cm⁻¹). |

Section 4: Reactivity and Mechanistic Pathways

The reactivity of 1,3-divinyltetramethyldisiloxane is dominated by the chemistry of its vinyl groups, making it a versatile precursor for polymer synthesis.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is the most important reaction involving this molecule. It is an addition reaction where a Si-H bond adds across the C=C double bond of the vinyl group. This reaction is almost exclusively catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.[4][17] The reaction proceeds with high efficiency and is the basis for the "addition cure" mechanism in silicone elastomers, where a Si-H containing polysiloxane is crosslinked with a vinyl-containing polysiloxane.

The generally accepted mechanism (a modified Chalk-Harrod cycle) involves:

-

Oxidative Addition: The Si-H bond adds to the Pt(0) catalyst, forming a Pt(II) intermediate.

-

Olefin Coordination: The vinyl group of the disiloxane coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step can occur in two ways, leading to either an anti-Markovnikov (β-addition, major product) or Markovnikov (α-addition, minor product) adduct.[17]

-

Reductive Elimination: The resulting alkyl group and the silyl group are eliminated from the platinum, forming the new C-Si bond and regenerating the Pt(0) catalyst.

Caption: Simplified catalytic cycle for platinum-catalyzed hydrosilylation.

Section 5: Applications in Research and Industry

The unique structural and reactive properties of 1,3-divinyltetramethyldisiloxane underpin its use in a wide range of high-performance materials:

-

Silicone Elastomers and Sealants: It is a primary crosslinker in addition-cure silicone systems, used in construction, automotive, and aerospace applications for their durability and weather resistance.[3]

-

Medical Devices: Its biocompatibility allows for its use in formulating medical-grade silicones for implants, tubing, and prosthetics.[3]

-

Adhesives and Coatings: It enhances bonding strength and provides protective, moisture-resistant coatings for electronics and industrial equipment.[3]

-

Polymer Synthesis: Researchers use it to create advanced polymers with tailored properties for textiles, packaging, and other specialty applications.[3][18]

-

Organometallic Chemistry: It is a crucial component of Karstedt's catalyst, one of the most effective and widely used hydrosilylation catalysts.[4]

Conclusion

1,3-Divinyltetramethyldisiloxane is more than a simple chemical reagent; it is a molecular architect. Its structure is a masterful blend of stability and reactivity. The highly flexible, wide-angled siloxane backbone provides a foundation for materials that can withstand extreme temperatures and environmental stress, while the terminal vinyl groups offer precise points for chemical reaction, enabling the construction of complex, crosslinked polymer networks. Understanding the nuances of its bonding—from the polarity of the Si-O bond to the electronic effects that govern its geometry and reactivity—is fundamental to harnessing its full potential in the design and development of next-generation materials.

References

-

ResearchGate. (2017). Conformational Analysis of Oligomeric Models of Siloxane, Silazane and Siloxazane Ladder Polymers. Available at: [Link]

-

Wikipedia. Silicon–oxygen bond. Available at: [Link]

-

Wikipedia. Disiloxane. Available at: [Link]

-

ACS Publications. (1998). Conformational Analysis of Methyl−Phenyl−Siloxane Chains. Available at: [Link]

-

ACS Publications. (1994). End Group Analysis Accounts for the Low Molecular Weight Observed in the 1,3-Divinyltetramethyldisiloxane−Pt Complex Catalyzed Hydrosilylation Copolymerization of α,ω-Dienes and 1,3-Dihydridotetramethyldisiloxane. Available at: [Link]

-

University of New Orleans. (2014). "Conformational analysis of oligomeric models of siloxane, silazan and " by Idil Cazimoglu. Available at: [Link]

-

Revue Roumaine de Chimie. The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Available at: [Link]

-

ResearchGate. (2002). Conformational analysis of siloxane‐based enzyme‐mimic precursors. Available at: [Link]

-

ResearchGate. 1,3‐Divinyltetramethyldisiloxane. Available at: [Link]

-

PubChem. 1,3-Divinyltetramethyldisiloxane. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. Available at: [Link]

-

UB. 1,3-Divinyl-1,1,3,3-tetramethyldisilazane. Available at: [Link]

-

NIST WebBook. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Available at: [Link]

-

1,3-Divinyl-1,1,3,3-Tetramethyl Disilazane: An Overview of Its Properties and Applications. Available at: [Link]

-

ResearchGate. (2008). Hydrosilylation reactions of tetramethyldisilazanes and their derivatives. Available at: [Link]

-

Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Available at: [Link]

-

Chemistry Stack Exchange. (2015). How does VB theory explain the Si-O-Si bond angles in SiO2?. Available at: [Link]

-

PMC. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Available at: [Link]

-

ACS Publications. (1994). Polymerization by Hydrosilation. 2. Preparation and Characterization of High Molecular Weight Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] from 1,3-Dihydridotetramethyldisiloxane and 1,3-Divinyltetramethyldisiloxane. Available at: [Link]

-

MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

-

Gelest, Inc. (2014). 1,3-DIVINYLTETRAMETHYLDISILOXANE - Safety Data Sheet. Available at: [Link]

-

MDPI. (2021). Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. Available at: [Link]

-

Wikipedia. Electrophilic substitution of unsaturated silanes. Available at: [Link]

-

PubChem. Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane. Available at: [Link]

-

Gelest, Inc. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Available at: [Link]

- Google Patents. US2716638A - Divinyltetramethyldisiloxane and polymers therefrom.

-

NIST WebBook. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Available at: [Link]

-

Wikipedia. Cyclic compound. Available at: [Link]

-

PMC - NIH. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Available at: [Link]

-

Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Available at: [Link]

-

Applied Chemical Engineering. (2024). Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 5. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 7. 1,3-二乙烯基四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Silicon–oxygen bond - Wikipedia [en.wikipedia.org]

- 10. Disiloxane - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. "Conformational analysis of oligomeric models of siloxane, silazan and " by Idil Cazimoglu [scholarship.richmond.edu]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Divinyltetramethyldisiloxane

This guide provides a comprehensive overview of the physical and chemical properties of 1,3-divinyltetramethyldisiloxane, a key organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental characteristics and reactivity of this versatile molecule, offering insights into its application and handling.

Introduction: A Versatile Building Block in Silicone Chemistry

1,3-Divinyltetramethyldisiloxane, also known as tetramethyldivinyldisiloxane, is an organosilicon compound with the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] Its structure, featuring a flexible siloxane backbone and two reactive vinyl groups, makes it a crucial monomer and crosslinking agent in the synthesis of a wide array of silicone polymers.[2][3] This compound is instrumental in the production of high-performance materials, including silicone elastomers, sealants, and resins, which find applications in diverse fields such as medical devices, electronics, automotive, and construction.[2][4] Its biocompatibility also makes it a suitable component in certain medical-grade formulations.[2]

The unique properties of 1,3-divinyltetramethyldisiloxane, such as its thermal stability and low volatility, contribute to the enhanced durability, flexibility, and weather resistance of the resulting silicone products.[2] This guide will explore the core physical and chemical attributes of this compound, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Identification

The molecular structure of 1,3-divinyltetramethyldisiloxane is fundamental to its reactivity and physical properties. The presence of the Si-O-Si linkage provides the characteristic flexibility of siloxanes, while the terminal vinyl groups are the primary sites for chemical modification, most notably through hydrosilylation reactions.

Sources

Introduction: The Foundational Monomer in Modern Silicone Chemistry

An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)

1,3-Divinyltetramethyldisiloxane, registered under CAS number 2627-95-4, is a pivotal organosilicon compound that serves as a fundamental building block in the synthesis of a vast array of advanced materials.[1][2] Also known by synonyms such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane and Vinyldimethylsilyl ether, its unique molecular architecture—a flexible siloxane (Si-O-Si) backbone flanked by two reactive vinyl (CH=CH₂) groups—makes it an indispensable intermediate in polymer chemistry.[1] This guide, prepared for researchers, scientists, and drug development professionals, delves into the core properties, reactivity, and applications of this versatile molecule, providing the technical insights necessary to leverage its full potential.

The structure is deceptively simple, yet it imparts a combination of properties that are highly sought after: the thermal stability and hydrophobicity of a siloxane with the defined, predictable reactivity of terminal vinyl groups. This duality is the primary reason for its widespread use in everything from high-performance silicone elastomers and medical-grade adhesives to advanced protective coatings and as a critical ligand in organometallic catalysis.[1][3]

Core Physicochemical and Spectroscopic Properties

The utility of 1,3-Divinyltetramethyldisiloxane stems directly from its distinct physical and chemical characteristics. It exists as a clear, colorless, and low-viscosity liquid, a direct consequence of the weak intermolecular forces and high rotational freedom of the Si-O-Si bond.[1][2][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1,3-Divinyltetramethyldisiloxane, providing a quick reference for experimental design and process modeling.

| Property | Value | Source(s) |

| CAS Number | 2627-95-4 | [1] |

| Molecular Formula | C₈H₁₈OSi₂ | [1] |

| Molecular Weight | 186.40 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | ~0.809 - 0.811 g/cm³ at 20-25 °C | [6] |

| Boiling Point | 138 - 140 °C | [1] |

| Melting Point | -98 to -100 °C | [1][6] |

| Refractive Index (n20/D) | ~1.411 - 1.412 | [1] |

| Flash Point | 21.7 - 24 °C (closed cup) | [6][7] |

| Vapor Pressure | 1700 Pa at 25 °C | [6] |

| Water Solubility | Insoluble (0.207 mg/L at 20 °C) | [6] |

Molecular Structure Visualization

The molecular structure is the key to its functionality. The two silicon atoms are bridged by an oxygen atom, with each silicon atom bonded to two methyl groups and one terminal vinyl group.

Caption: Molecular structure of 1,3-Divinyltetramethyldisiloxane.

Synthesis and Reactivity Profile

Synthesis Pathway

The most common industrial synthesis of 1,3-Divinyltetramethyldisiloxane involves the controlled hydrolysis of vinyldimethylchlorosilane or its alkoxy derivatives, such as vinyldimethylmethoxysilane.[2][3] This reaction is a straightforward condensation where two molecules of the precursor react with water to form the disiloxane bridge, eliminating either hydrochloric acid or an alcohol as a byproduct.

Caption: General synthesis via hydrolysis of vinyldimethylchlorosilane.

Core Reactivity: Hydrosilylation

The terminal vinyl groups are the molecule's centers of reactivity, making it an ideal substrate for hydrosilylation. This platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the C=C double bond is one of the most powerful and clean cross-linking reactions in silicone chemistry.[8][9] It forms stable carbon-silicon bonds without generating any byproducts, which is critical for applications requiring high purity, such as in medical devices and electronics.

Notably, 1,3-Divinyltetramethyldisiloxane is itself a key ligand in the highly active and widely used Karstedt's catalyst, [Pt₂(dvtms)₃].[3][9] This underscores its fundamental role in facilitating the very reaction it so readily undergoes. The reaction typically follows the Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps.

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Beyond hydrosilylation, the vinyl groups can participate in other addition reactions, including free-radical polymerization and copolymerization with organic monomers like methyl methacrylate, creating hybrid materials with tailored properties.[10][11] It also serves as a vinyl donor in certain palladium-catalyzed cross-coupling reactions.[10]

Key Applications Across Scientific Disciplines

The versatility of 1,3-Divinyltetramethyldisiloxane translates into a wide range of applications. Its primary function is as a chain extender, cross-linking agent, or end-capping ("terminating") agent in the synthesis of silicone polymers.[1][12]

-

Silicone Elastomers and Rubbers : It is a key ingredient in formulating addition-cure silicone rubbers.[7] By reacting with Si-H functionalized polysiloxanes, it forms a stable, cross-linked three-dimensional network. The length and functionality of the polymer chains can be precisely controlled to produce materials ranging from soft gels to tough elastomers, all exhibiting excellent thermal stability and flexibility.[1][13]

-

Adhesives and Sealants : In high-performance silicone sealants, it provides excellent adhesion, flexibility, and resistance to weathering and chemicals.[1] Its ability to form strong covalent bonds during curing ensures a durable and long-lasting seal, crucial in the construction, automotive, and aerospace industries.[13]

-

Protective Coatings : The compound is used to formulate coatings that offer superior resistance to moisture, chemicals, and high temperatures.[1] These coatings protect sensitive electronic components and industrial equipment from harsh environments.

-

Medical and Healthcare Applications : Due to the clean nature of the hydrosilylation cure and the inherent biocompatibility of polysiloxanes, this monomer is used in the production of medical-grade silicones for devices, prosthetics, and drug delivery systems.[1]

-

Advanced Materials Research : Researchers utilize it as a versatile building block. For example, it has been used as a terminating agent to modify the refractive index of polysiloxane resins and as an additive to improve the electrochemical properties of high-voltage cathodes in lithium-ion batteries.

Experimental Protocol: Model Hydrosilylation Reaction

This protocol describes a representative hydrosilylation reaction to form a simple polycarbosiloxane, demonstrating the fundamental application of 1,3-Divinyltetramethyldisiloxane.

Objective: To synthesize poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] via hydrosilylation polymerization.[14]

Materials:

-

1,3-Divinyltetramethyldisiloxane (DVTMDSO, CAS 2627-95-4), inhibitor-free

-

1,3-Dihydridotetramethyldisiloxane (DHTMDSO), high purity

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

-

Reagent Charging: Equimolar amounts of 1,3-Divinyltetramethyldisiloxane and 1,3-Dihydridotetramethyldisiloxane are charged into the flask via syringe. Anhydrous toluene is added to achieve a desired monomer concentration (e.g., 1 M).

-

Inerting: The solution is stirred and purged with inert gas for 15-20 minutes to remove any dissolved oxygen, which can interfere with the catalyst.

-

Catalyst Addition: The reaction mixture is brought to the desired temperature (e.g., 60 °C). Karstedt's catalyst solution is added via syringe. The amount is typically in the range of 5-10 ppm of platinum relative to the monomers.

-

Reaction Monitoring: The progress of the polymerization is monitored by the disappearance of the Si-H stretching band (~2120 cm⁻¹) in the FTIR spectrum and the vinyl proton signals in the ¹H NMR spectrum. An increase in the viscosity of the solution will also be observed.

-

Termination and Workup: Once the reaction is complete (typically after several hours), the solution is cooled to room temperature. The resulting polymer can be isolated by precipitating it into a non-solvent like methanol, followed by filtration and drying under vacuum to remove residual solvent and unreacted monomers.

Causality: The choice of a platinum catalyst like Karstedt's is critical for achieving high conversion and selectivity for the anti-Markovnikov (β-addition) product, leading to a linear polymer structure.[8][9] Anhydrous and oxygen-free conditions are paramount because moisture can react with Si-H groups and oxygen can deactivate the catalyst.

Safety, Handling, and Storage

1,3-Divinyltetramethyldisiloxane is a highly flammable liquid and vapor.[15][16] Proper safety protocols are mandatory for its handling.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[15] |

Note: Classifications may vary slightly by supplier and jurisdiction. Always consult the most recent Safety Data Sheet (SDS).

Handling Guidelines:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][17]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[15][17] All equipment must be properly grounded to prevent static discharge.[6][17] Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and flame-retardant lab clothing.[16][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[17]

Storage:

-

Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[2]

-

Keep the container tightly closed and sealed.[15] The material is sensitive to moisture.[17]

-

Store in an area designated for flammable liquids.

Conclusion

1,3-Divinyltetramethyldisiloxane is far more than a simple chemical intermediate; it is an enabling molecule that underpins a significant portion of modern silicone technology. Its well-defined structure provides a reliable platform for creating complex macromolecular architectures through clean and efficient hydrosilylation chemistry. For researchers and developers, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward innovating new materials with enhanced durability, flexibility, and performance for a multitude of advanced applications.

References

-

Chemos GmbH & Co.KG. (2019, May 31). Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. [Link]

-

Gelest, Inc. (2014, October 29). SAFETY DATA SHEET: 1,3-DIVINYLTETRAMETHYLDISILOXANE. [Link]

-

ResearchGate. 1,3‐Divinyltetramethyldisiloxane. [Link]

-

ACS Publications. (1999). End Group Analysis Accounts for the Low Molecular Weight Observed in the 1,3-Divinyltetramethyldisiloxane−Pt Complex Catalyzed Hydrosilylation Copolymerization of α,ω-Dienes and 1,3-Dihydridotetramethyldisiloxane. Macromolecules. [Link]

-

Silfluo. LS-622 Divinyltetramethyldisiloxane (Vinyl Double Head) CAS NO. 2627-95-4. [Link]

-

DTIC. Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. [Link]

-

Revue Roumaine de Chimie. The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]

-

IndiaMART. 1,3-Divinyltetramethyldisiloxane - High Purity 97%, Best Price Supplier in Mumbai. [Link]

-

Universal Biopharma. 1,3-Divinyl-1,1,3,3-tetramethyldisilazane. [Link]

-

PubChem. 1,3-Divinyltetramethyldisiloxane. [Link]

-

Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

-

NIST WebBook. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. [Link]

-

SpectraBase. 1,3-Divinyltetramethyldisiloxane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Manufacturer's Guide to the Feasibility of 1,1,3,3-Tetramethyl-1,3-Divinyldisiloxane Synthesis. [Link]

-

SpectraBase. 1,3-Divinyltetramethyldisiloxane - Optional[13C NMR] - Spectrum. [Link]

- Google Patents.

-

ResearchGate. (2018). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. [Link]

-

NIST WebBook. Disiloxane, 1,1,3,3-tetramethyl-. [Link]

-

Gelest, Inc. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. [Link]

-

Revue Roumaine de Chimie. SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. [Link]

-

qualitas1998.net. (2013, July 5). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]

-

ResearchGate. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

NIST WebBook. 1,3-Diphenyltetramethyldisiloxane. [Link]

-

ACS Publications. (1995). Polymerization by Hydrosilation. 2. Preparation and Characterization of High Molecular Weight Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] from 1,3-Dihydridotetramethyldisiloxane and 1,3-Divinyltetramethyldisiloxane. Macromolecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]

- 4. CAS 2627-95-4: 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane [cymitquimica.com]

- 5. 1,3-Divinyltetramethyldisiloxane | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CAS 2627-95-4 Divinyl Tetramethyl Disiloxane Wholesale | Silfluo [silfluosilicone.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]

- 11. US2716638A - Divinyltetramethyldisiloxane and polymers therefrom - Google Patents [patents.google.com]

- 12. 1,3-Divinyltetramethyldisiloxane - High Purity 97%, Best Price Supplier in Mumbai [nacchemical.com]

- 13. escales | Virtual tour generated by Panotour [ub.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemos.de [chemos.de]

- 16. gelest.com [gelest.com]

- 17. fishersci.com [fishersci.com]

FTIR and NMR spectroscopy of 1,3-Divinyltetramethyldisiloxane

An In-Depth Technical Guide to the FTIR and NMR Spectroscopy of 1,3-Divinyltetramethyldisiloxane

Executive Summary

1,3-Divinyltetramethyldisiloxane, with the chemical formula O(Si(CH₃)₂CH=CH₂)₂, is a pivotal organosilicon compound extensively used as a crosslinking agent, a terminating agent in polymerization, and as a ligand in catalysis, notably in Karstedt's catalyst.[1] Its utility in materials science and synthetic chemistry is derived directly from its molecular structure, which combines a flexible siloxane backbone with reactive vinyl end-groups.[2] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its role in complex chemical systems. This guide provides a detailed analysis of 1,3-divinyltetramethyldisiloxane using two core spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The precise functionality of 1,3-divinyltetramethyldisiloxane hinges on the integrity of its distinct chemical moieties: the siloxane (Si-O-Si) linkage, the methyl groups bonded to silicon (Si-CH₃), and the terminal vinyl groups (Si-CH=CH₂). FTIR spectroscopy provides a rapid and sensitive method for confirming the presence of these functional groups by probing their characteristic vibrational frequencies.[3] Simultaneously, NMR spectroscopy (both ¹H and ¹³C) offers an unparalleled, high-resolution view of the molecule's atomic framework, confirming its connectivity and providing quantitative information about the chemical environment of each nucleus.[4] Together, these techniques form a complementary and powerful toolkit for the unambiguous identification and purity assessment of this vital chemical intermediate.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectra of 1,3-divinyltetramethyldisiloxane lies in understanding how its constituent parts will interact with infrared radiation and magnetic fields.

-

Siloxane Backbone (Si-O-Si): The Si-O-Si bond is highly polar. This polarity results in a large change in the dipole moment during its asymmetric stretching vibration, making it an exceptionally strong absorber of infrared radiation. This feature serves as a definitive fingerprint for the siloxane family.

-

Vinyl Groups (-CH=CH₂): These groups contain C=C double bonds and vinylic C-H bonds. They are readily identifiable in both FTIR (stretching and bending vibrations) and NMR spectra, where the unique electronic environment of the protons results in characteristic chemical shifts and splitting patterns.[4][5]

-

Methyl Groups (-CH₃): The twelve protons of the four methyl groups are chemically equivalent due to free rotation around the Si-C and Si-O bonds. This equivalence leads to a single, strong signal in the ¹H NMR spectrum, providing a convenient internal reference for integration.

Below is a diagram illustrating the molecular structure and a conceptual workflow for its complete spectroscopic characterization.

Caption: Molecular structure of 1,3-Divinyltetramethyldisiloxane.

Caption: Correlation of functional groups to key spectral signals.

Safety and Handling

As a laboratory chemical, 1,3-divinyltetramethyldisiloxane must be handled with appropriate care.

-

Hazards: It is a highly flammable liquid and vapor (GHS Category 2). [6]It may cause skin and eye irritation. [7]* Handling: Keep away from heat, sparks, open flames, and other ignition sources. [8]Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight. [6]

Conclusion

The spectroscopic analysis of 1,3-divinyltetramethyldisiloxane by FTIR and NMR provides a complete and unambiguous confirmation of its molecular structure. The FTIR spectrum is defined by the powerful Si-O-Si asymmetric stretch around 1070 cm⁻¹, complemented by characteristic peaks for the Si-CH₃ and vinyl moieties. The ¹H NMR spectrum provides definitive quantitative proof, with its characteristic 1:6 integral ratio between the complex vinyl multiplet (5.7-6.2 ppm) and the sharp methyl singlet (~0.14 ppm). ¹³C NMR further corroborates this structure. By employing this integrated spectroscopic approach, researchers and quality control professionals can confidently verify the identity, purity, and structural integrity of this essential organosilicon reagent.

References

- Weber, W. P. (1981). Silicon Reagents for Organic Synthesis. Springer-Verlag. (General reference for organosilicon chemistry)

-